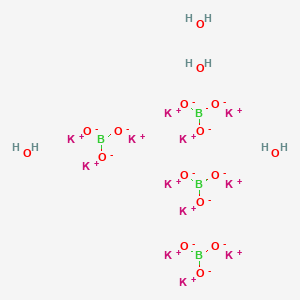
magnesium;dibromide;hexahydrate
Descripción general
Descripción
Magnesium dibromide hexahydrate is a white crystalline solid with the chemical formula MgBr₂·6H₂O. It is a hydrated form of magnesium bromide and is known for its high solubility in water. This compound is used in various fields, including catalysis and energy storage devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium dibromide hexahydrate can be synthesized by treating magnesium oxide or magnesium carbonate with hydrobromic acid. The reaction typically involves dissolving the magnesium compound in water, adding hydrobromic acid, and then allowing the solution to crystallize to obtain the hexahydrate form .
Industrial Production Methods
In industrial settings, magnesium dibromide hexahydrate is often produced by reacting magnesium hydroxide or magnesium carbonate with bromine in the presence of water. The reaction mixture is then filtered, and the filtrate is allowed to crystallize under controlled conditions to yield the hexahydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium dibromide hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and bromine gas.
Reduction: It can be reduced to form magnesium metal and hydrogen bromide.
Substitution: It can participate in substitution reactions where the bromide ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen gas or metals like sodium can be used.
Substitution: Reagents like silver nitrate can be used to replace bromide ions with nitrate ions.
Major Products Formed
Oxidation: Magnesium oxide and bromine gas.
Reduction: Magnesium metal and hydrogen bromide.
Substitution: Magnesium nitrate and silver bromide.
Aplicaciones Científicas De Investigación
Magnesium dibromide hexahydrate has several scientific research applications:
Electrochemistry: It serves as an electrolyte and an active bromine source for the electrochemical oxidation of secondary alcohols.
Energy Storage: It is used in energy storage devices due to its high solubility and ionic conductivity.
Medicine: It has been explored for its potential use as a tranquilizer and anticonvulsant.
Mecanismo De Acción
Magnesium dibromide hexahydrate exerts its effects through various mechanisms:
Catalysis: It acts as a Lewis acid, facilitating the formation of intermediates in organic reactions.
Electrochemistry: It provides bromine ions that participate in redox reactions, aiding in the oxidation of alcohols.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium chloride hexahydrate (MgCl₂·6H₂O)
- Magnesium iodide hexahydrate (MgI₂·6H₂O)
- Calcium bromide hexahydrate (CaBr₂·6H₂O)
Uniqueness
Magnesium dibromide hexahydrate is unique due to its specific applications in catalysis and electrochemistry. Unlike magnesium chloride hexahydrate, which is more commonly used in de-icing and dust control, magnesium dibromide hexahydrate is preferred in organic synthesis and energy storage applications due to its higher reactivity and solubility .
Propiedades
IUPAC Name |
magnesium;dibromide;hexahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Mg.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLXXNHIGIJYQQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Mg+2].[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H12MgO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile](/img/structure/B7884923.png)
![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)










